N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a hybrid molecule featuring a benzothiazole core substituted with a methyl group at the 6-position, linked via a thioacetamide bridge to a [1,2,4]triazolo[4,3-b]pyridazine moiety bearing a p-tolyl group. This structure combines aromatic heterocycles known for pharmacological relevance, particularly in kinase inhibition and anticancer activity.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6OS2/c1-13-3-6-15(7-4-13)21-26-25-18-9-10-20(27-28(18)21)30-12-19(29)24-22-23-16-8-5-14(2)11-17(16)31-22/h3-11H,12H2,1-2H3,(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICQSYWYHQIBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of benzothiazole derivatives with triazole and pyridazine moieties. The synthesis typically involves:
- Formation of Benzothiazole : Starting from 6-methylbenzo[d]thiazole.
- Triazole Formation : Reaction with p-tolyl derivatives to introduce the triazole ring.
- Thioacetamide Linkage : Coupling with acetamide to form the final product.
The structural elucidation of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into the molecular framework and confirm the presence of functional groups.
Antimicrobial Activity
A significant aspect of this compound is its antimicrobial activity. Studies have shown that derivatives containing thiazole and triazole rings exhibit potent antibacterial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Candida albicans | 1 μg/mL |
These findings indicate that the compound may inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 5.0 |
| HCT116 | 8.0 |
| A549 | 10.0 |
The compound demonstrated significant cytotoxic effects with lower IC50 values suggesting high potency against these cancer cell lines .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory assays. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several studies have reported on the biological activities of similar compounds within this chemical class:
- Study on Thiazole Derivatives : A series of thiazole derivatives were tested for their antibacterial activity, showing MIC values comparable to those observed for this compound .
- Triazole Compounds in Cancer Therapy : Research highlighted that triazole derivatives exhibit significant antiproliferative effects across various cancer cell lines, indicating a potential therapeutic role for compounds containing this moiety .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 6d (IC₅₀: 0.12 µM) may enhance VEGFR-2 binding via electron-withdrawing effects, whereas the target compound’s methyl group (electron-donating) could favor improved pharmacokinetics (e.g., solubility) .
- Aryl vs. Alkyl Substituents : Aryl-substituted benzothiazoles () often exhibit broader anticancer activity but may suffer from metabolic instability compared to alkyl groups like methyl .
- Triazolo-Pyridazine Modifications : The p-tolyl group in the target compound likely increases hydrophobic interactions in enzyme active sites, similar to the phenylurea group in 6d , which contributes to high VEGFR-2 affinity .
Physical and Chemical Properties
Melting points and synthetic yields vary significantly with substituents:
Notes:
- The 5,6-methylenedioxy group in 3b and 3c increases melting points (>250°C), suggesting higher crystallinity, whereas piperazine derivatives (3d–f ) show lower melting points, correlating with flexibility .
- Yields for the target compound’s analogs range from 68% (3b ) to 84% (3g ), influenced by steric hindrance and reaction conditions .
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is typically synthesized via multi-step reactions involving heterocyclic coupling and thioether formation. A common approach involves refluxing intermediates like 1,2,4-triazole-5-thiol with N-arylmaleimides in glacial acetic acid, followed by purification via recrystallization (ethanol or methanol). Key steps include nucleophilic substitution at the thiol group and cyclization under controlled conditions .
Q. Which spectroscopic and analytical methods confirm its structure and purity?
Routine characterization includes:
- FT-IR : To verify functional groups (e.g., C=O, C-S, and N-H stretches) .
- NMR (¹H/¹³C) : For structural elucidation of aromatic protons, methyl groups, and acetamide linkages .
- Elemental Analysis : To validate molecular formula (e.g., C, H, N, S content) .
- HPLC : For assessing purity (>95%) by reverse-phase chromatography .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing by-products?
Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology (RSM) optimizes conditions. This approach reduces trial-and-error experimentation and improves reproducibility .
Q. How can computational chemistry predict reactivity or guide mechanistic studies?
Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways. Tools like Gaussian or ORCA simulate electronic interactions, such as charge distribution in the triazolopyridazine core, to predict regioselectivity in substitution reactions. Coupling computational results with experimental validation (e.g., kinetic studies) refines mechanistic hypotheses .
Q. How to resolve discrepancies in reported bioactivity of analogous compounds?
Conduct comparative bioassays under standardized protocols. For example:
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., IC₅₀ measurements).
- Validate target engagement via enzymatic inhibition assays (e.g., kinase profiling). Cross-reference structural analogs (e.g., benzothiazole derivatives) to identify critical pharmacophores influencing activity .
Q. What strategies elucidate metabolic stability and degradation pathways?
- In vitro metabolic assays : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Forced degradation studies : Expose the compound to stress conditions (acid/base, oxidation, light) and monitor degradation products.
- Stability-indicating methods : Develop HPLC/UV methods to quantify intact compound under accelerated storage conditions .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Synthesize analogs with modifications at the benzothiazole (e.g., 6-methyl substitution) or triazolopyridazine moieties.
- Test derivatives in functional assays (e.g., enzyme inhibition, antioxidant activity) to correlate structural changes with potency.
- Use clustering algorithms or QSAR models to prioritize high-potential candidates .
Methodological Considerations
Q. What statistical methods address variability in biological data?
Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance across replicates. Use principal component analysis (PCA) to disentangle confounding variables in multi-parametric datasets .
Q. How to scale synthesis from lab to pilot scale?
Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FT-IR for reaction progress). Optimize solvent recovery and crystallization kinetics to maintain yield and purity during scale-up .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility or stability data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
